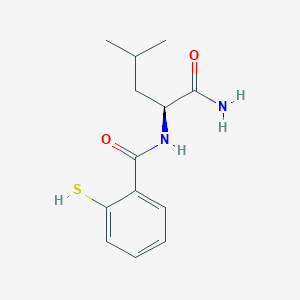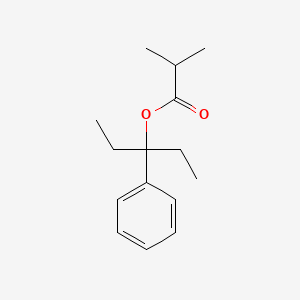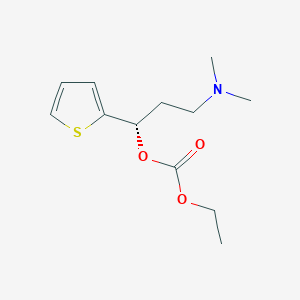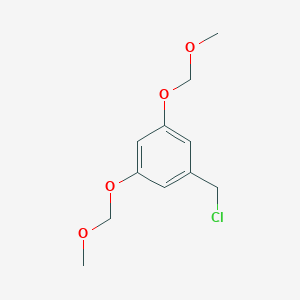
palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final step involves the cleavage of the peptide from the resin and the removal of protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its application in cosmetic products .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 primarily undergoes hydrolysis and enzymatic degradation in biological systems. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed from the synthesis is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this peptide is used as a model compound to study peptide synthesis and peptide-based drug design. Its stability and well-defined structure make it an ideal candidate for various analytical techniques .
Biology: In biology, this compound is used to study cell signaling and extracellular matrix interactions. It has been shown to stimulate fibroblast activity, leading to increased collagen and elastin production .
Medicine: In medicine, this peptide is explored for its potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote collagen synthesis makes it a promising candidate for treating skin injuries and improving skin elasticity .
Industry: In the cosmetic industry, this compound is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin firmness and reduce the appearance of wrinkles .
Mechanism of Action
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 exerts its effects by mimicking the activity of natural peptides involved in skin repair and regeneration. It binds to specific receptors on fibroblasts, stimulating the production of collagen, elastin, and other extracellular matrix components. This leads to improved skin elasticity, firmness, and overall appearance .
Comparison with Similar Compounds
Similar Compounds:
- Palmitoyl pentapeptide-4
- Palmitoyl tripeptide-38
- Acetyl hexapeptide-8
Uniqueness: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is unique due to its specific amino acid sequence, which closely resembles the natural peptides found in the skin. This allows it to effectively stimulate collagen and elastin production, making it highly effective in anti-aging applications .
Properties
CAS No. |
478798-23-1 |
|---|---|
Molecular Formula |
C38H69N7O7 |
Molecular Weight |
736.0 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1 |
InChI Key |
RJUKYQOYTCDLNN-DTBJPNGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
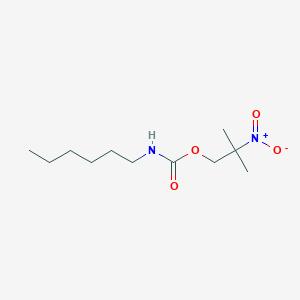
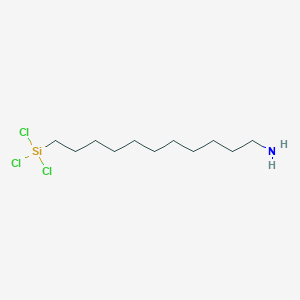
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
